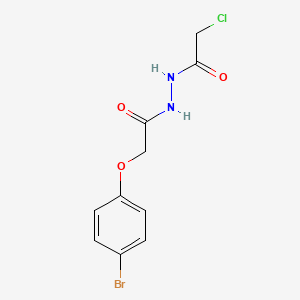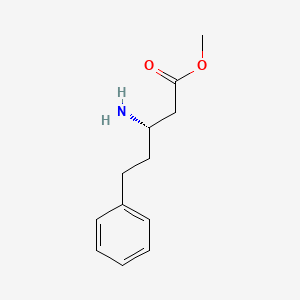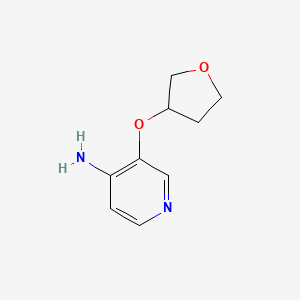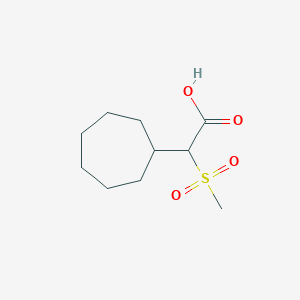
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is a heterocyclic compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with an oxane derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted oxane derivatives.
科学的研究の応用
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-oxanamine: A compound with a similar oxane ring but lacking the imidazole moiety.
Uniqueness
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is unique due to the combination of the imidazole and oxane rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts .
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
2-(3-methylimidazol-4-yl)oxan-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-6-11-5-8(12)9-4-7(10)2-3-13-9/h5-7,9H,2-4,10H2,1H3 |
InChIキー |
UROOQQFWCQYSFT-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2CC(CCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)






![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)




amine](/img/structure/B15273507.png)
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
